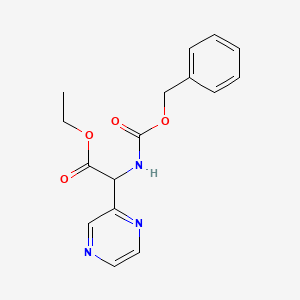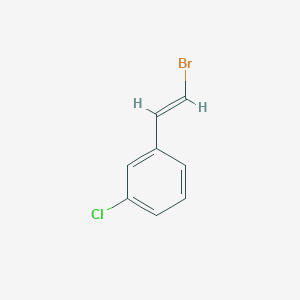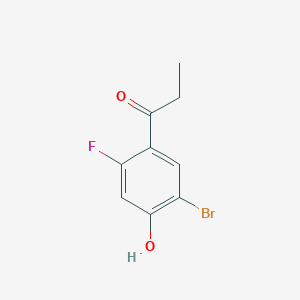
(R)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate is a chemical compound with the molecular formula C10H15NO3. It is a derivative of carbamate and features a cyclopentenone ring structure. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentenone derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and at a temperature range of 0-25°C. The reaction may also require a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods
Industrial production of ®-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
®-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
®-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ®-(4-oxocyclopent-2-en-1-yl)carbamate
- Benzyl ®-(4-oxocyclopent-2-en-1-yl)carbamate
Uniqueness
®-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate is unique due to its specific cyclopentenone ring structure and tert-butyl carbamate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-4-oxocyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7H,6H2,1-3H3,(H,11,13)/t7-/m0/s1 |
Clave InChI |
KBNIZHSVECIKLH-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)C=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


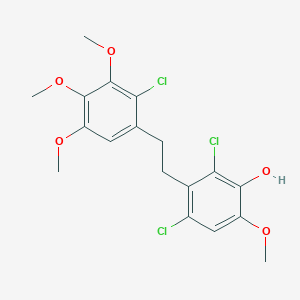

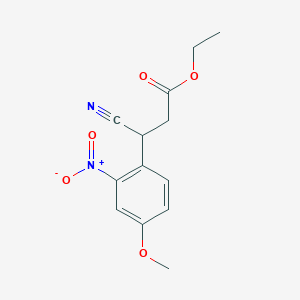
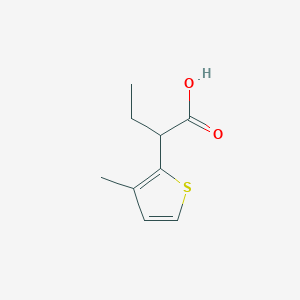
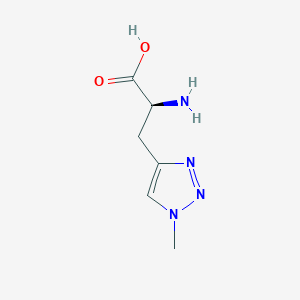

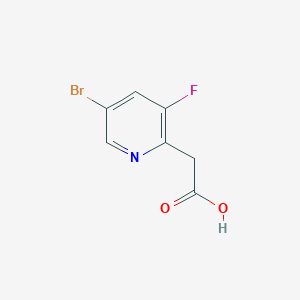
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
